molecular formula C14H27NO3 B11761967 tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate

tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate

Cat. No.: B11761967
M. Wt: 257.37 g/mol
InChI Key: RPSYBBIRMPMWAM-NEPJUHHUSA-N
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Description

tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and an isobutyl group attached to a pyrrolidine ring. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and tert-butyl esters.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

    Synthetic Routes: One common synthetic route involves the protection of the hydroxyl group, followed by the introduction of the tert-butyl group through esterification. The isobutyl group is then introduced via alkylation reactions.

    Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde, depending on the reagents and conditions used.

    Reduction: The compound can undergo reduction reactions to convert the carboxylate group to an alcohol or an alkane.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride.

    Major Products: The major products formed from these reactions include carboxylic acids, aldehydes, alcohols, and substituted pyrrolidines.

Scientific Research Applications

tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity or function.

    Pathways Involved: The pathways involved may include signal transduction pathways, metabolic pathways, and regulatory pathways that control cellular processes.

Comparison with Similar Compounds

tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate: This compound has a methyl group instead of an isobutyl group, leading to different chemical properties and reactivity.

    tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-ethylpyrrolidine-1-carboxylate: This compound has an ethyl group instead of an isobutyl group, which affects its steric and electronic properties.

    tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate: This compound has a propyl group instead of an isobutyl group, resulting in different physical and chemical characteristics.

Properties

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

IUPAC Name

tert-butyl (3S,4S)-3-(hydroxymethyl)-4-(2-methylpropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H27NO3/c1-10(2)6-11-7-15(8-12(11)9-16)13(17)18-14(3,4)5/h10-12,16H,6-9H2,1-5H3/t11-,12+/m1/s1

InChI Key

RPSYBBIRMPMWAM-NEPJUHHUSA-N

Isomeric SMILES

CC(C)C[C@@H]1CN(C[C@H]1CO)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC1CN(CC1CO)C(=O)OC(C)(C)C

Origin of Product

United States

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